(R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

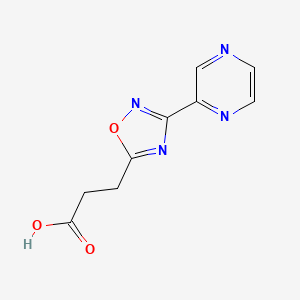

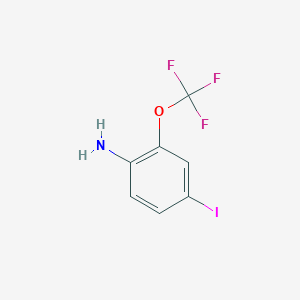

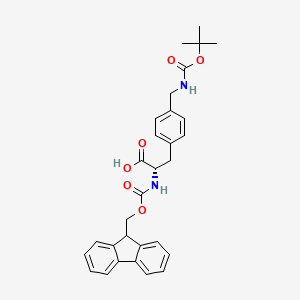

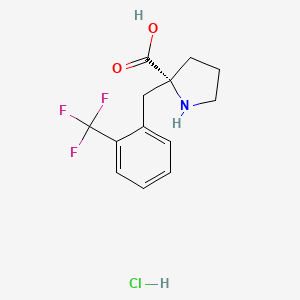

The compound , (R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride, is a derivative of pyrrolidine with a trifluoromethyl benzyl group and a carboxylic acid function, which is further processed into its hydrochloride salt form. This structure suggests potential reactivity typical of carboxylic acids and secondary amines, as well as the influence of the electron-withdrawing trifluoromethyl group on the benzyl moiety.

Synthesis Analysis

The synthesis of related compounds often involves the formation of carboxylic acids from primary alcohols, as seen in the Ru(II) complexes that catalyze the dehydrogenation of primary alcohols to carboxylic acids . While the specific synthesis of (R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. For instance, the use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) for ketone synthesis from carboxylic acids and aromatic hydrocarbons could be a step in the synthesis pathway, considering the trifluoromethyl and aromatic components of the target compound.

Molecular Structure Analysis

The molecular structure of related compounds, such as the 2-amino-5-chloropyridine–benzoic acid complex, demonstrates the importance of hydrogen bonding in the crystal structure . Although the exact molecular structure of (R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is not provided, it can be inferred that hydrogen bonding might play a significant role in its solid-state conformation, especially considering the presence of carboxylic acid and amine functionalities.

Chemical Reactions Analysis

The reactivity of similar pyrrolidine derivatives under acidic conditions has been observed, such as the acid-catalyzed ring opening in 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides . This suggests that (R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride could also undergo ring-opening or other acid-catalyzed reactions, potentially leading to a variety of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

Scientific Research Applications

Antioxidant, Antimicrobial, and Cytotoxic Activity

Research on natural carboxylic acids from plants, such as benzoic acid and cinnamic acid, indicates these compounds exhibit a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structural differences among these acids influence their bioactivity, suggesting that modifications in the carboxylic acid structure could potentially alter their biological effects in meaningful ways (Godlewska-Żyłkiewicz et al., 2020).

Applications in Drug Discovery

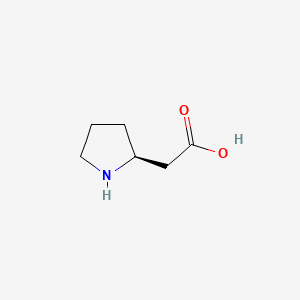

Pyrrolidine, a key structural component of the compound , is utilized in medicinal chemistry for the synthesis of bioactive molecules targeting various human diseases. The saturation and non-planarity of the pyrrolidine ring contribute to stereochemistry and 3D coverage of molecules, impacting the drug discovery process. Studies highlight the utility of pyrrolidine and its derivatives in developing compounds with target selectivity, underscoring the versatility of this scaffold in medicinal chemistry (Li Petri et al., 2021).

Organic Acids in Industrial Applications

The use of organic acids, such as formic, acetic, citric, and lactic acids, in place of hydrochloric acid (HCl) for acidizing operations in oil and gas explorations demonstrates the industrial applications of carboxylic acids. These acids offer advantages such as lower corrosion rates and better environmental compatibility, highlighting the potential for (R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride and related compounds in such applications (Alhamad et al., 2020).

Environmental and Health Impact of Fluorinated Compounds

The environmental persistence and potential health impacts of fluorinated compounds, including carboxylic acids, are areas of ongoing research. Studies on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) indicate that while these alternatives are designed to be less harmful, their safety and environmental effects remain areas of concern. This underscores the importance of thorough risk assessments and toxicity studies for fluorinated carboxylic acids and their derivatives (Wang et al., 2013).

properties

IUPAC Name |

(2R)-2-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-5-2-1-4-9(10)8-12(11(18)19)6-3-7-17-12;/h1-2,4-5,17H,3,6-8H2,(H,18,19);1H/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPCFWJBYPCNKR-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=CC=C2C(F)(F)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC=CC=C2C(F)(F)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375976 |

Source

|

| Record name | (R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1049727-87-8 |

Source

|

| Record name | (R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine](/img/structure/B1302840.png)